methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate
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Overview
Description
Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . For a detailed structural analysis, it would be best to refer to a specialized chemistry database or literature.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 262.26 . Other specific physical and chemical properties are not explicitly mentioned in the search results. For a detailed analysis of physical and chemical properties, it would be best to refer to a specialized chemistry database or literature.Scientific Research Applications
Synthesis and Chemical Applications
Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a compound that has been explored in various synthetic chemical processes. A study by Komogortsev, Melekhina, and Lichitsky (2022) developed an efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. This method offers advantages like mild reaction conditions, atom economy, and easy workup, avoiding the need for chromatographic purifications (Komogortsev et al., 2022).
Applications in Cancer Therapy
In the realm of cancer therapy, novel nanosize drug candidates based on similar chromene structures have been developed. Budama-Kilinc et al. (2020) synthesized a compound for cancer therapy that showed toxic effects on cancer cells. This study underscores the potential of chromene derivatives in developing anticancer agents (Budama-Kilinc et al., 2020).
Antimicrobial and Antioxidant Properties
Molecules based on chromene structures have also been studied for their antimicrobial and antioxidant properties. A research by Čačić et al. (2009) focused on synthesizing thiazolidin-4-ones based on chromene derivatives, highlighting their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Biological Activity Studies
Investigations into the biological activities of complexes derived from chromene structures have been conducted. Kavitha and Reddy (2014) synthesized Ni(II) and Zn(II) complexes from tridentate 3-formyl chromone Schiff bases, which showed pronounced activity against tested bacteria and fungi strains, as well as antioxidant and moderate nematicidal activities (Kavitha & Reddy, 2014).
Sensor Applications
In sensor technology, chromene-based compounds have been employed for detecting metal ions. A study by Joshi et al. (2015) focused on synthesized coumarin–triazole derivatives as sensors for iron(III) ions, showcasing their potential as high-sensitivity fluorescent sensors (Joshi et al., 2015).
Mechanism of Action
Target of Action
These include enzymes, receptors, and other proteins involved in various physiological processes .
Mode of Action
Coumarins are known to interact with their targets in a variety of ways, including competitive inhibition, non-competitive inhibition, and allosteric modulation .
Biochemical Pathways
Coumarins have been found to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Result of Action
Coumarins have been found to have a variety of effects at the molecular and cellular level, including anti-inflammatory, anticoagulant, and antiproliferative effects .
Properties
IUPAC Name |
methyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-8-5-14(17)19-12-7-11(15)9(6-10(8)12)3-4-13(16)18-2/h5-7,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVJWSQRGJLXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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